Cas no 140627-35-6 (2-phenylbenzene-1,4-diol)

2-phenylbenzene-1,4-diol structure
2-phenylbenzene-1,4-diol structure
Product Name:2-phenylbenzene-1,4-diol
Numero CAS:140627-35-6
MF:C12H10O2
MW:186.206603527069
CID:903154
PubChem ID:14116
Update Time:2025-04-19

2-phenylbenzene-1,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-phenylbenzene-1,4-diol
    • Hydroquinone, phenyl-
    • DIHYDROXYBIPHENYL, 2,5-
    • AKOS015915336
    • BRN 1949429
    • AC-26579
    • AI3-19362
    • CHEMBL510600
    • GLXC-15371
    • AS-58186
    • 2-Phenylhydroquinone, 7
    • 2-Phenylhydroquinone, 97%
    • hydroquinone derivative, 1c
    • 140627-35-6
    • 1,4-Benzenediol, phenyl-
    • CS-W016897
    • 1079-21-6
    • HY-W016181
    • 2,5-BIPHENYLDIOL
    • GPT41T80FJ
    • 1,4-dihydroxy-2-phenylbenzene
    • SCHEMBL68984
    • UNII-GPT41T80FJ
    • [1,5-diol
    • DB-020086
    • [1,1'-Biphenyl]-2,5-diol
    • 2,5-Dihydroxybiphenyl
    • D89683
    • J-002035
    • 2,5-Biphenyldiol; [1,1'-biphenyl]-2,5-diol
    • EINECS 214-091-1
    • 1,1'-biphenyl-2,5-diol
    • 2-PHENYL-1,4-HYDROQUINONE
    • NS00023484
    • CCRIS 4279
    • K3C
    • BDBM34125
    • Phenyl-p-hydroquinone
    • TFIIH Modulator-12
    • DTXSID7051553
    • O-Phenylhydroquinone
    • 2-Phenyl-1,4-dihydroxybenzene
    • NSC-407988
    • Phenylhydroquinone
    • NSC 407988
    • 2-Phenyl-1,4-benzenediol
    • MFCD00002342
    • 2,5-Dihydroxybiphenyl, 2,5-Biphenyldiol
    • 3-06-00-05371 (Beilstein Handbook Reference)
    • (1,1'-Biphenyl)-2,5-diol
    • Q27279224
    • TFIIH Modulator12
    • 1, phenyl-
    • 2-Phenylhydroquinone
    • WLN: QR DQ BR
    • Biphenyl-2,5-diol
    • D0584
    • phenyl hydroquinone
    • NSC407988
    • Inchi: 1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H
    • Chiave InChI: XCZKKZXWDBOGPA-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(=CC=1C1C=CC=CC=1)O

Proprietà calcolate

  • Massa esatta: 186.0681
  • Massa monoisotopica: 186.068079557g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 7
  • XLogP3: niente
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • PSA: 40.46
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd